1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and an isoindoline moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the quinoline core and the methoxyphenyl group . This reaction is carried out under mild conditions using palladium catalysts and boron reagents.
Another method involves the condensation of 4-methoxyphenylacetone with quinoline-4-carboxylic acid derivatives in the presence of a suitable base . The reaction conditions often include refluxing in an organic solvent such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-2-propanone: A simpler analog with similar functional groups but lacking the quinoline and isoindoline moieties.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A triazolone derivative with similar aromatic substitution patterns.
Uniqueness
1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties. This complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C35H32N2O6 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 2-[4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C35H32N2O6/c1-20-8-17-27-28(18-20)34(40)37(33(27)39)24-13-9-22(10-14-24)31-19-29(26-6-4-5-7-30(26)36-31)35(41)43-21(2)32(38)23-11-15-25(42-3)16-12-23/h4-7,9-16,19-21,27-28H,8,17-18H2,1-3H3 |
InChI Key |
MLUVSKGZHDSXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)OC(C)C(=O)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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